molecular formula C17H10Cl2N2O2 B14185231 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline CAS No. 922189-64-8

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline

Cat. No.: B14185231
CAS No.: 922189-64-8
M. Wt: 345.2 g/mol
InChI Key: MRZUSEBCXUXECT-UHFFFAOYSA-N
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Description

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline is a complex organic compound that features a quinazoline core substituted with a benzodioxole group and two chlorine atoms

Preparation Methods

The synthesis of 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with specific binding sites, while the quinazoline core can inhibit enzyme activity by binding to the active site. This dual interaction can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline include:

The uniqueness of this compound lies in its combination of a benzodioxole group with a dichloroquinazoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

922189-64-8

Molecular Formula

C17H10Cl2N2O2

Molecular Weight

345.2 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline

InChI

InChI=1S/C17H10Cl2N2O2/c18-11-3-4-13-12(8-11)17(19)21-16(20-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2

InChI Key

MRZUSEBCXUXECT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Cl)C(=N3)Cl

Origin of Product

United States

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